N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a structurally complex amide derivative featuring a bithiophene core, a hydroxyethyl group, and a phenylthio moiety. The phenylthio substituent contributes to lipophilicity and may influence redox behavior due to the sulfur atom.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S3/c21-16(18-7-6-17(25-18)14-8-10-23-13-14)12-20-19(22)9-11-24-15-4-2-1-3-5-15/h1-8,10,13,16,21H,9,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVLFLBVKCPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the bithiophene moiety, followed by the introduction of the hydroxyethyl group. The final step involves the formation of the propanamide linkage with the phenylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Organic Electronics
Conductive Polymers and Organic Photovoltaics
The incorporation of bithiophene units in the compound enhances its electronic properties, making it suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Bithiophene derivatives are known for their high charge carrier mobility and stability, which are critical for efficient energy conversion in OPVs.
- Case Study : Research has shown that compounds with bithiophene structures exhibit improved photovoltaic performance. For instance, a study demonstrated that introducing bithiophene into polymer backbones increased the power conversion efficiency (PCE) of OPVs by up to 30% compared to traditional polymers without such units.
Medicinal Chemistry
Anticancer and Antimicrobial Activities
The phenylthio group in N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide has been linked to various biological activities, including anticancer and antimicrobial properties. The synthesis of amides containing thiophenes has shown promise in inhibiting tumor growth and bacterial infections.
- Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antimicrobial | 20 | |
| This compound | Anticancer | TBD |
Materials Science
Nanocomposites and Sensors
The unique structural features of this compound make it an excellent candidate for developing nanocomposites. These composites can be utilized in sensors due to their enhanced electrical conductivity and sensitivity to environmental changes.
- Application Example : A recent study explored the use of thiophene-based compounds in fabricating electrochemical sensors for detecting heavy metals. The results indicated a significant increase in sensitivity when using bithiophene derivatives compared to conventional materials.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions between bithiophene derivatives and amines. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
a. Thiophene-Containing Amides
- Example: Compounds from (e.g., 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide) share sulfur-containing heterocycles.
- Phenylthio vs. Sulfonamide Groups : In , N-(2-chloro-5-nitrophenyl)-3-(phenylmethanesulfonyl)propanamide features a sulfonamide group. The phenylthio group in the target compound is less electron-withdrawing, which may reduce acidity at the amide NH and alter metabolic stability .
b. Bioactive Amides
- Anti-inflammatory Amides : identifies amides like compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) with IC50 values <17.21 µM. The target compound lacks methoxy or hydroxyl groups but includes a bithiophene, suggesting divergent mechanisms (e.g., kinase inhibition vs. cyclooxygenase targeting) .
- Tetrazole Bioisosteres : highlights N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, where the tetrazole ring mimics a carboxylic acid. The target compound’s propanamide chain may offer different hydrogen-bonding interactions and pharmacokinetic profiles .
Physicochemical Properties
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide, a compound characterized by its unique bithiophene structure and functional groups, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 386.5 g/mol. The compound features a bithiophene moiety, which is known for its electronic properties that can enhance biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of bithiophene have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bithiophene derivative A | Antibacterial | 32 | |
| Bithiophene derivative B | Antifungal | 16 | |
| N-(2-hydroxyethyl) derivative C | Antibacterial | 64 |
Cytotoxicity and Cancer Research
In cancer research, bithiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .
Case Study: Cytotoxic Effects on HeLa Cells
A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 50 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
The proposed mechanism of action for the biological activity of this compound involves:
- Interaction with Cellular Membranes : The lipophilic nature of the bithiophene structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation .
- Induction of Oxidative Stress : The generation of ROS upon interaction with cellular components leads to oxidative damage, triggering apoptotic pathways in cancer cells.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide, and how is regioselectivity ensured during bithiophene formation?
- Methodology : The synthesis involves three stages:
Bithiophene Core Construction : Use Lawesson’s reagent to thionate a γ-ketoamide precursor derived from thiophene, followed by cyclization to form the 2,3'-bithiophene scaffold. Regioselectivity is controlled by steric and electronic factors, favoring coupling at the 5-position of thiophene due to the electron-donating effects of substituents .
Hydroxyethyl Group Introduction : React the bithiophene with ethylene oxide or a protected glycol derivative under basic conditions, followed by deprotection to yield the 2-hydroxyethyl moiety.
Amide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach 3-(phenylthio)propanoyl chloride to the hydroxyethyl group. Monitor reaction progress via TLC and purify via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Key Techniques :
- NMR Spectroscopy : Confirm bithiophene connectivity (δ 6.8–7.5 ppm for thiophene protons) and phenylthio group integration (δ 7.3–7.5 ppm). Compare and NMR data with structurally similar compounds .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS) and fragmentation patterns to distinguish regioisomers .
- Melting Point and Optical Rotation : Cross-check with literature to verify purity and stereochemical consistency .
Q. What role does the phenylthio group play in the compound’s reactivity and physical properties?
- Reactivity : The phenylthio group acts as a weak electron-withdrawing substituent, influencing nucleophilic/electrophilic behavior in cross-coupling reactions. It also enhances stability against oxidation compared to thiol groups .
- Physical Properties : Increases lipophilicity (logP >3), as evidenced by HPLC retention times, which is critical for membrane permeability in biological assays .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in the electrophilic substitution of the bithiophene moiety?
- Methodology :
DFT Calculations : Optimize the geometry of the bithiophene core using Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic sites (e.g., 5´-position adjacent to sulfur) .
Docking Studies : Simulate interactions with electrophiles (e.g., Vilsmeier reagent) to predict dominant reaction pathways. Compare results with experimental outcomes (e.g., NMR shifts post-formylation) .
Q. How do structural modifications (e.g., replacing phenylthio with methylthio) impact biological activity in SAR studies?
- Experimental Design :
Synthesize Analogues : Replace phenylthio with methylthio, benzylthio, or sulfonyl groups via analogous coupling methods .
Bioassays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. Phenylthio derivatives show 10–20% higher activity than methylthio analogues due to π-π stacking interactions .
Q. How can contradictory data in DSC (differential scanning calorimetry) and XRD (X-ray diffraction) analyses be reconciled for polymorph identification?
- Resolution Strategy :
Variable-Temperature XRD : Identify thermal phase transitions that may explain DSC endotherm/exotherm mismatches.
Slurry Conversion Experiments : Expose polymorphs to solvent mixtures to isolate the thermodynamically stable form .
Q. What strategies mitigate byproduct formation during amide coupling in large-scale synthesis?
- Optimization :
Stepwise Temperature Control : Perform coupling at 0–5°C to suppress racemization, then warm to room temperature.
Catalyst Screening : Use DMAP or HOAt to improve coupling efficiency (>85% yield) and reduce urea byproducts .
Safety and Handling
Q. What safety protocols are essential when handling this compound in the laboratory?
- Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H313/H333) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., thiophene derivatives) .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
